molecular formula C24H18N12 B13743574 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

Cat. No.: B13743574
M. Wt: 474.5 g/mol
InChI Key: JMVKQZSXGATQNJ-UHFFFAOYSA-N
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Description

Contextual Significance of Polyheterocyclic Benzene (B151609) Scaffolds in Contemporary Chemical Research

Polyheterocyclic benzene scaffolds are a class of organic compounds that have garnered considerable attention in modern chemical research. These molecules, characterized by a central benzene ring functionalized with multiple heterocyclic moieties, serve as versatile building blocks in supramolecular chemistry and materials science. The electronic properties and spatial arrangement of the heterocyclic units can be tailored to create materials with specific functions, such as porous frameworks for gas storage, luminescent materials for sensing applications, and robust ligands for catalysis. The imidazole (B134444) group, in particular, is a favored substituent due to its aromaticity, donor-acceptor capabilities, and ability to coordinate with metal ions.

Historical Development and Evolution of Multi-Imidazolyl Ligand Systems

The development of multi-imidazolyl ligand systems has been a progressive journey, starting from simpler mono- and di-substituted imidazoles to more complex tri- and tetra-substituted analogues. These ligands have proven to be exceptionally effective in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The nitrogen atoms in the imidazole rings act as excellent coordination sites for a wide variety of metal ions, allowing for the systematic design and synthesis of multidimensional crystalline structures with tunable porosity and functionality. Researchers have successfully synthesized and characterized numerous di- and tri-substituted imidazolylbenzene isomers, which have been instrumental in advancing the field of coordination chemistry.

Scope and Specific Academic Relevance of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene in Current Research

The academic relevance of this compound lies in its potential as an ultimate multidentate ligand and a unique molecular scaffold. Theoretically, the presence of six imidazole rings on a single benzene core offers an unprecedented number of coordination sites, which could lead to the formation of highly complex and potentially novel coordination polymers and MOFs. The high nitrogen content (35.4% by mass) and the fully π-conjugated system are predicted to endow it with interesting electronic and photophysical properties. vulcanchem.com However, the synthesis of this molecule is fraught with challenges, primarily due to the significant steric hindrance that would arise from forcing six imidazole rings into adjacent positions on the benzene ring. vulcanchem.com This synthetic challenge makes it a compelling target for synthetic chemists and a subject of theoretical and academic curiosity. While its less-substituted relatives have found practical applications, the hexa-substituted variant remains a frontier molecule, pushing the boundaries of synthetic feasibility and molecular design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18N12

Molecular Weight

474.5 g/mol

IUPAC Name

1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole

InChI

InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H

InChI Key

JMVKQZSXGATQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

Precursor Synthesis and Benzene (B151609) Core Functionalization Strategies

The construction of a hexasubstituted benzene ring with appropriate functional groups is the foundational step in the synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene. This requires a deep understanding of polysubstitution on aromatic rings and, in some routes, the synthesis of the imidazole (B134444) heterocycle itself.

Multi-Step Organic Reactions for Imidazole Ring Formation

While the direct attachment of pre-formed imidazole rings to a benzene core is a common strategy, the synthesis of the imidazole moiety itself can be achieved through various established multi-step reactions. These methods provide access to a wide range of substituted imidazoles that could be utilized in subsequent coupling reactions. Two prominent examples are the Van Leusen and Radziszewski imidazole syntheses.

The Van Leusen Imidazole Synthesis is a powerful method that involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine in the presence of a base. This reaction proceeds via a cycloaddition mechanism and is known for its versatility in producing 1,4,5-trisubstituted imidazoles. nih.gov

Another classical approach is the Radziszewski Reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This one-pot reaction is a convergent method for the synthesis of various substituted imidazoles.

Reaction NameReactantsProduct Type
Van Leusen Imidazole SynthesisTosylmethyl isocyanide (TosMIC), Aldimine, Base1,4,5-trisubstituted imidazoles
Radziszewski Reaction1,2-Dicarbonyl compound, Aldehyde, AmmoniaSubstituted imidazoles

Benzene Functionalization Techniques for Polysubstitution

Achieving a hexasubstituted benzene core is a non-trivial synthetic challenge due to the electronic and steric effects of the existing substituents influencing subsequent reactions. The order of substituent introduction is critical and often requires a retrosynthetic approach to planning. khanacademy.orglibretexts.orgpressbooks.pub

One of the most effective precursors for the synthesis of this compound is a hexahalogenated benzene, such as hexafluorobenzene. These compounds are highly activated towards nucleophilic aromatic substitution, providing a direct route to the target molecule.

The synthesis of less symmetric hexasubstituted arenes can be challenging. One reported method involves a palladium-mediated dearomative rearrangement to produce 1,3,5-triaryl 2,4,6-triisopropylbenzenes, highlighting the complexities and innovative solutions in this area of synthesis. nih.gov

Carbon-Nitrogen Bond Formation Mechanisms

The formation of the six carbon-nitrogen bonds between the benzene ring and the imidazole moieties is the central transformation in the synthesis of this compound. Several mechanistic pathways can be exploited to achieve this.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene rings. fiveable.me However, for the synthesis of the target molecule, this approach is less direct. It would require an activated benzene derivative and an electrophilic source of the imidazole ring, which is not a common strategy. The directing effects of substituents already present on the benzene ring would also need to be carefully considered to achieve the desired 1,2,3,4,5,6-substitution pattern. khanacademy.orgfiveable.me

Coupling Reactions Involving Imidazole Derivatives

Modern synthetic chemistry offers a variety of coupling reactions for the formation of C-N bonds. The Ullmann condensation, a classical copper-catalyzed reaction, has been traditionally used for the N-arylation of imidazoles. This reaction typically requires harsh conditions, including high temperatures.

More contemporary methods, such as the Chan-Lam coupling, utilize boronic acids and copper catalysts under milder conditions.

A key and direct method for the synthesis of this compound involves the reaction of hexafluorobenzene with the anion of imidazole. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly electronegative fluorine atoms activate the benzene ring for attack by the imidazolate anion. nih.govrsc.orgresearchgate.netnist.gov While the specific reaction conditions for the complete hexasubstitution are not widely detailed, the principle is well-established through the synthesis of related poly(azolyl)benzenes.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds. The Buchwald-Hartwig amination and related protocols offer a versatile and efficient means for the N-arylation of imidazoles with aryl halides. nih.govnih.govmit.edu

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich biaryl phosphine ligands often providing the best results. nih.govnih.govmit.edu These methods are known for their broad substrate scope and functional group tolerance. The N-arylation of imidazole derivatives has been successfully achieved using palladium nanoparticles supported on aluminum oxy-hydroxide, offering a heterogeneous and reusable catalyst system. biomedres.us

The synthesis of 4(5)-aryl-1H-imidazoles can be accomplished via a palladium-catalyzed Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids. The resulting aryl-imidazoles can then undergo a selective direct C-2 arylation with aryl halides, catalyzed by palladium acetate (B1210297) and mediated by copper(I) iodide. acs.org

Coupling ReactionCatalyst/ReagentsKey Features
Ullmann CondensationCopperHigh temperatures often required
Chan-Lam CouplingCopper, Boronic AcidsMilder reaction conditions
Nucleophilic Aromatic SubstitutionStrong Base (to form imidazolate)Effective with highly activated arenes like hexafluorobenzene
Buchwald-Hartwig AminationPalladium, Phosphine Ligand, BaseHigh efficiency, broad scope, mild conditions

Optimization of Synthetic Reaction Parameters and Yield Enhancement

Given the absence of an established protocol for the synthesis of this compound, a plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a perhalogenated benzene, such as hexachlorobenzene, with imidazole. The optimization of this reaction is critical to maximize the yield and purity of the final product.

The proposed reaction pathway is as follows:

C6Cl6 + 6 C3H4N2 → C6(C3H3N2)6 + 6 HCl

Key reaction parameters that require systematic optimization include:

Temperature: The reaction temperature will significantly influence the rate of the substitution reactions. A stepwise increase in temperature may be necessary to facilitate the substitution of all six chlorine atoms. Initial trials could start at a moderate temperature (e.g., 80-100 °C) and be progressively increased.

Solvent: A high-boiling point, polar aprotic solvent is typically required for SNAr reactions to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) would be suitable candidates.

Catalyst: While SNAr reactions can proceed without a catalyst, the use of a copper-based catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a ligand like L-proline or a phenanthroline derivative, could significantly enhance the reaction rate and yield. This is analogous to the Ullmann condensation reaction.

Base: A base is required to deprotonate the imidazole (pKa ≈ 14.5), generating the more nucleophilic imidazolate anion. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are suitable choices. The stoichiometry of the base will need to be carefully controlled to ensure complete deprotonation of imidazole without promoting side reactions.

Reaction Time: The reaction time will be dependent on the other parameters. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) will be crucial to determine the optimal reaction time to achieve complete substitution.

A design of experiments (DoE) approach could be employed to systematically investigate the effects of these parameters and their interactions on the reaction yield.

Table 1: Proposed Optimization Parameters for the Synthesis of this compound

ParameterRangeRationale
Temperature (°C)80 - 200To overcome the activation energy for sequential SNAr reactions.
SolventDMF, DMSO, NMPHigh boiling point, polar aprotic solvents to facilitate the reaction.
Catalyst (mol%)0 - 20Copper-based catalysts to enhance the rate of C-N bond formation.
BaseNaH, K₂CO₃To generate the imidazolate anion for nucleophilic attack.
Imidazole Equivalents6 - 12To ensure complete substitution and drive the reaction to completion.
Reaction Time (h)12 - 72To allow for the completion of the hexa-substitution.

Green Chemistry Principles in the Synthesis of Poly-Imidazolyl Compounds

The application of green chemistry principles is essential to develop a sustainable synthetic process for this compound.

Key green chemistry considerations include:

Atom Economy: The proposed SNAr reaction has a high theoretical atom economy, with the primary byproduct being HCl, which can be neutralized.

Use of Safer Solvents: While traditional polar aprotic solvents like DMF and DMSO are effective, they pose environmental and health risks. Exploring greener alternatives such as ionic liquids or deep eutectic solvents could be a key area of research. Polyethylene glycol (PEG) has also been reported as a greener solvent for nucleophilic aromatic substitution reactions nih.gov.

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of various imidazole and benzimidazole derivatives beilstein-journals.orgnih.govdergipark.org.trjocpr.comresearchgate.net. Employing microwave irradiation could be a highly effective strategy to enhance the efficiency of the proposed synthesis.

Catalyst Selection: The use of a recyclable, heterogeneous catalyst would be preferable to a homogeneous one to simplify product purification and minimize metal contamination in the final product.

Purification and Isolation Protocols for High Chemical Purity

The purification of the target compound is expected to be challenging due to its high polarity and potentially low solubility. A multi-step purification protocol will likely be necessary.

Initial Work-up: After the reaction is complete, the reaction mixture would be cooled and quenched with water to precipitate the crude product and dissolve inorganic salts. The solid would then be collected by filtration.

Solvent Washing: The crude solid would be washed sequentially with water, and then with a non-polar organic solvent like hexane or diethyl ether to remove any non-polar impurities.

Recrystallization: Recrystallization from a suitable high-boiling point solvent or a solvent mixture would be the primary method for purification. The choice of solvent will depend on the solubility profile of the product.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using a polar stationary phase like silica gel or alumina may be required. A gradient elution with a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, would likely be necessary.

Characterization: The purity of the final product would be assessed by techniques such as melting point determination, elemental analysis, and chromatographic methods (HPLC, TLC). The structure would be confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Proposed Purification Protocol for this compound

StepProcedurePurpose
1. Quenching & FiltrationAddition of water to the reaction mixture followed by filtration.To precipitate the crude product and remove inorganic salts.
2. Solvent WashingWashing the crude solid with water and non-polar organic solvents.To remove residual salts and non-polar impurities.
3. RecrystallizationDissolving the solid in a minimal amount of a hot, suitable solvent and allowing it to cool slowly.To obtain a crystalline product of higher purity.
4. Column ChromatographySeparation on a silica gel column with a suitable eluent system.To separate the target compound from closely related impurities.
5. Final DryingDrying the purified product under vacuum at an elevated temperature.To remove any residual solvent.

Advanced Spectroscopic and Diffraction Based Characterization of 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene, where all six imidazole (B134444) substituents on the benzene (B151609) ring are chemically equivalent, the NMR spectra are anticipated to be remarkably simple.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent protons on the imidazole rings. Because of the symmetry, all six imidazole rings produce an identical set of signals. The benzene core, being fully substituted, will not exhibit any proton signals.

The protons of the imidazole ring are typically designated as H-2, H-4, and H-5. The H-2 proton, situated between the two nitrogen atoms, is expected to be the most deshielded and thus appear at the highest chemical shift. The H-4 and H-5 protons will appear at slightly lower chemical shifts. researchgate.net

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (imidazole)7.8 - 8.2Singlet (s)
H-4 (imidazole)7.2 - 7.5Singlet (s)
H-5 (imidazole)7.0 - 7.3Singlet (s)

Note: Predicted values are based on typical chemical shifts for N-substituted imidazoles.

The proton-decoupled ¹³C NMR spectrum is also predicted to be simple due to the molecule's symmetry. A single signal is expected for the six equivalent carbons of the central benzene ring. Additionally, three distinct signals are anticipated for the carbons of the imidazole rings (C-2, C-4, and C-5).

The C-2 carbon, positioned between two nitrogen atoms, will likely appear at the lowest field (highest chemical shift) among the imidazole carbons. The fully substituted carbons of the benzene ring are expected to have a chemical shift in the aromatic region, influenced by the electron-withdrawing nature of the attached imidazole rings.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C (benzene)135 - 140
C-2 (imidazole)135 - 140
C-4 (imidazole)128 - 132
C-5 (imidazole)118 - 122

Note: Predicted values are based on typical chemical shifts for benzene and N-substituted imidazoles.

To unequivocally assign the predicted proton and carbon signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show correlations between the coupled protons on the imidazole ring, specifically between H-4 and H-5, helping to distinguish them if their signals are close.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would be anticipated to show a cross-peak connecting the H-2 signal to the C-2 signal, the H-4 signal to the C-4 signal, and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity. Key expected correlations would include:

The H-2 proton showing correlations to both C-4 and C-5 of the imidazole ring.

The H-4 and H-5 protons showing correlations to C-2 and to each other's carbon atoms within the imidazole ring.

Crucially, correlations might be observed between the imidazole protons (likely H-2, H-4, and H-5) and the carbons of the central benzene ring, which would provide definitive proof of the connection between the rings.

Vibrational Spectroscopy

Vibrational spectroscopy provides a complementary method for structural characterization by identifying the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound is expected to be characterized by absorption bands typical of aromatic and heteroaromatic systems.

Key predicted absorption bands would include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, corresponding to the C-H stretching vibrations on the imidazole rings. researchgate.net

Aromatic C=C and C=N Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region are anticipated, arising from the stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen double bonds in the imidazole rings.

In-plane and Out-of-plane C-H Bending: The region between 600 and 1300 cm⁻¹ would likely contain numerous bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds on the imidazole rings, as well as skeletal vibrations of both the benzene and imidazole rings.

Predicted FT-IR Data

Wavenumber (cm⁻¹)Predicted Vibrational Mode
3100 - 3150Imidazole C-H stretching
1500 - 1620Aromatic C=C and C=N stretching
1450 - 1550Benzene ring C=C stretching
1000 - 1300In-plane C-H bending and ring vibrations
650 - 900Out-of-plane C-H bending

Note: These are general ranges for the expected types of vibrations.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information to the FT-IR data. Due to the high symmetry of the molecule, some vibrational modes may be Raman active but IR inactive, and vice versa.

The Raman spectrum is expected to show strong bands for the symmetric vibrations of the aromatic rings. Key features would likely include:

Ring Breathing Modes: A strong, sharp band characteristic of the symmetric "breathing" of the benzene ring, likely around 1000 cm⁻¹, and similar modes for the imidazole rings. researchgate.net

Aromatic C-H Stretching: A strong band in the 3050-3150 cm⁻¹ region. researchgate.net

Skeletal Vibrations: Other bands in the fingerprint region (below 1600 cm⁻¹) corresponding to various deformations and stretching of the molecular skeleton.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for its identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio with extremely high precision. For this compound, this technique is crucial for validating its molecular formula of C₂₄H₁₈N₁₂.

While specific experimental HRMS data for this compound is not detailed in publicly available literature, the theoretical exact mass can be calculated to provide a benchmark for such an analysis. The expected monoisotopic mass, which would be confirmed by HRMS, allows for differentiation from other compounds with the same nominal mass but different elemental compositions.

ParameterValue
Molecular FormulaC₂₄H₁₈N₁₂
Calculated Monoisotopic Mass474.1832 u
Calculated Average Mass474.4833 u

The confirmation of this exact mass would provide definitive evidence for the successful synthesis of the target molecule, distinguishing it from potential byproducts such as incompletely substituted benzene rings.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Atomistic Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions. However, obtaining single crystals suitable for diffraction studies can be challenging, particularly for complex and sterically hindered molecules.

As of this writing, single-crystal X-ray diffraction data for this compound is not available in the public domain. The following sections describe the protocols and types of analysis that would be conducted upon successful crystallographic characterization.

Should suitable single crystals be obtained, the first step in SC-XRD analysis would involve mounting a crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

The collected data would then be processed to determine the unit cell parameters, crystal system, and space group. The structure would be solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F². This refinement process adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors, ultimately yielding a precise atomistic model of the molecule in the crystal lattice.

The refined crystal structure would provide a wealth of precise geometric data. Analysis of this data would focus on several key aspects:

Benzene Core Geometry : The C-C bond lengths within the central benzene ring would be examined to assess its aromaticity and any distortions from planarity caused by the bulky substituents. In an ideal benzene ring, all C-C bonds are approximately 1.39 Å.

Imidazole Ring Geometry : The bond lengths and angles within the six imidazole rings would be compared to typical values to identify any electronic or steric effects.

Connecting Bonds : The C-N bonds linking the benzene core to the imidazole rings are of particular interest as their lengths can indicate the degree of electronic communication between the aromatic systems.

Due to extreme steric crowding, significant deviations from idealized geometries are expected. The table below lists typical bond lengths for the constituent fragments, which would serve as a baseline for comparison against the experimental data.

Bond TypeTypical Bond Length (Å)Anticipated Feature in Target Molecule
C-C (in Benzene)1.39Potential elongation or variation due to steric strain.
C-N (in Imidazole)1.32 - 1.38Expected to be within the normal range.
C=C (in Imidazole)1.36Expected to be within the normal range.
C(Aryl)-N(Imidazole)1.43 - 1.45May be elongated to alleviate steric repulsion between adjacent imidazole groups.

The most significant structural feature of this compound is the severe steric hindrance caused by the six imidazole rings attached to adjacent carbons of the benzene core. To accommodate these bulky groups, the imidazole rings cannot be coplanar with the central benzene ring.

SC-XRD analysis would precisely measure the C-C-N-C torsion angles, which define the orientation of each imidazole ring relative to the benzene plane. It is highly probable that the molecule adopts a conformation where the imidazole rings are significantly twisted out of the benzene plane, likely in an alternating up-and-down pattern to minimize steric clash. This twisting would disrupt π-conjugation between the central and peripheral rings, profoundly influencing the molecule's electronic properties.

Understanding how molecules pack in the solid state is crucial for predicting material properties. SC-XRD reveals the full range of intermolecular interactions that stabilize the crystal lattice. For this compound, interactions would likely involve weak non-covalent forces, as there are no strong hydrogen bond donors present. Potential interactions would include C-H···π, π-π stacking between imidazole and/or benzene rings of adjacent molecules, and dipole-dipole interactions.

While this compound lacks classic hydrogen bond donors (like O-H or N-H), it possesses twelve potential hydrogen bond acceptors—the sp²-hybridized nitrogen atoms within each of the six imidazole rings. The crystal packing would therefore likely be directed by a network of weak C-H···N hydrogen bonds.

Based on a thorough review of available scientific literature, the requested detailed analysis for the specific sections on "this compound" cannot be provided.

There is no published experimental data, such as a solved crystal structure or Powder X-ray Diffraction (PXRD) patterns, for the specific compound this compound. This information is essential for a scientifically accurate discussion of its specific aromatic π-π stacking interactions, van der Waals forces, crystal packing efficiency, and polymorphism.

Literature on related but structurally different compounds, such as di- and tri-substituted imidazolylbenzenes, does exist. However, in strict adherence to the provided instructions to focus solely on this compound, data from these analogs cannot be extrapolated. Doing so would be speculative and would not represent the factual, detailed research findings required for the specified article.

Therefore, without access to the foundational crystallographic data for this compound, it is not possible to generate the content for the requested sections and subsections.

Computational Chemistry and Theoretical Modeling of 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a primary method for quantum chemical calculations on medium to large-sized molecules, providing a balance between computational cost and accuracy. For 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene, DFT is employed to predict its structural, electronic, and spectroscopic properties.

Due to the six rotatable bonds connecting the imidazole (B134444) rings to the central benzene (B151609) core, this compound possesses a complex conformational energy landscape. nih.govresearchgate.net Geometry optimization using DFT is the first step in identifying stable conformers. The significant steric hindrance between adjacent imidazole groups dictates that the lowest energy structures are likely non-planar, with the imidazole rings tilted out of the plane of the benzene ring. vulcanchem.com

The conformational landscape is characterized by multiple minima corresponding to various orientations of the six imidazole rings. elifesciences.org A common low-energy arrangement involves an alternating "up-down-up-down-up-down" orientation of the imidazole moieties relative to the benzene plane to minimize steric clash. The energy barriers separating these conformers can be calculated to understand the dynamics of their interconversion.

Table 1: Hypothetical Torsional Angles and Relative Energies of this compound Conformers

ConformerImidazole Ring Torsional Angles (C-C-N-C)Relative Energy (kcal/mol)Description
A ~45°, -45°, 45°, -45°, 45°, -45°0.00Alternating "up-down" orientation, global minimum.
B ~45°, 45°, -45°, 45°, 45°, -45°5.8One adjacent pair in a less favorable orientation.
C ~45°, 45°, 45°, 45°, 45°, 45°> 20All "up" orientation, high steric strain.
D 0°, 0°, 0°, 0°, 0°, 0°> 50Fully planar structure, sterically prohibited.

Note: Data are illustrative and based on principles of steric hindrance for highly substituted benzenes.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior and chemical reactivity of a molecule. irjweb.comphyschemres.org For this compound, the electronic structure is characterized by a delocalized π-system extending over the benzene core and the six imidazole substituents. vulcanchem.comresearchgate.net

The HOMO is typically distributed across the entire π-conjugated framework, indicating its role as an electron donor. The LUMO, conversely, acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and electronic excitation properties. chalcogen.ronih.gov A smaller gap suggests higher chemical reactivity and lower energy electronic transitions. nih.gov

Table 2: Representative DFT-Calculated Frontier Orbital Energies for Aromatic-Imidazole Systems

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Imidazole-6.10-0.355.75
1,3,5-Tri(1H-imidazol-1-yl)benzene (analog)-6.25-1.504.75
This compound (projected) -6.10 -1.85 4.25

Note: Values are typical results from DFT calculations (e.g., B3LYP/6-31G) and serve as a comparative illustration.*

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts with high accuracy. niscpr.res.innih.gov

For this compound, the predicted ¹H and ¹³C NMR spectra would be highly dependent on the molecule's symmetry in solution. If the imidazole rings interconvert rapidly on the NMR timescale, a spectrum indicating high symmetry would be observed. Conversely, a locked, non-symmetrical conformation would result in a more complex spectrum with a greater number of distinct signals. Comparing calculated shifts for different stable conformers with experimental data can provide insight into the dominant structure in solution. ruc.dk

Table 3: Illustrative DFT-GIAO Predicted ¹H and ¹³C NMR Chemical Shifts for a Symmetrical Conformer

Atom TypePredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Imidazole H28.1s
Imidazole H47.5d
Imidazole H57.3d
¹³C NMR
Benzene C1-6138.0
Imidazole C2140.0
Imidazole C4129.5
Imidazole C5118.0

Note: These are hypothetical values intended to illustrate the expected chemical environment. Actual values depend on the chosen DFT functional, basis set, and solvent model.

Molecular Dynamics Simulations for Investigating Conformational Dynamics

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the molecule's dynamic behavior over time. rdd.edu.iq MD simulations model the atomic motions of the system, providing insights into conformational flexibility and the timescales of structural changes. researchgate.netajchem-a.com For this compound, MD simulations can be used to explore the rotational dynamics of the imidazole rings and the transitions between different low-energy conformations identified by DFT. nih.gov

Force Field Development and Parameterization for Large-Scale Simulations

MD simulations require a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. arxiv.org For a novel molecule like this compound, a specific force field may need to be developed and parameterized. This process typically involves using high-level quantum mechanical data as a reference. nih.govnih.gov Key steps include:

Deriving Partial Charges: Atomic charges are calculated using QM methods to accurately represent the electrostatic potential.

Parameterizing Bonded Terms: Bond stretching, angle bending, and dihedral torsion parameters are fitted to match QM-calculated potential energy surfaces. arxiv.org The torsional parameters for the C-N bonds linking the rings are especially critical for accurately modeling conformational dynamics.

Validating Lennard-Jones Parameters: These parameters, which describe van der Waals interactions, are optimized to reproduce bulk properties like density or heat of vaporization if experimental data are available. researchgate.net

Computational Prediction of Host-Guest Recognition Motifs

The unique structure of this compound, with its array of nitrogen atoms and potential for forming cavities, suggests it could act as a host molecule in supramolecular chemistry. nih.gov Computational methods, including molecular docking and MD simulations, can be used to predict its ability to bind with guest molecules or ions. aalto.fi These simulations can identify potential binding sites, calculate binding free energies, and characterize the specific interactions (e.g., hydrogen bonding, π-stacking) that stabilize the host-guest complex. nih.gov This predictive capability is valuable for guiding the design of new materials for sensing, catalysis, or separation.

Coordination Chemistry and Metal Organic Framework Mof Synthesis with 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

Ligand Design Principles and Coordination Modes of Poly-Imidazolyl Ligands

Poly-imidazolyl ligands are a significant class of organic linkers used in the construction of coordination polymers and MOFs. The imidazole (B134444) moiety offers a versatile coordination site through its sp²-hybridized nitrogen atom, which can readily coordinate to a wide range of metal ions. The design of these ligands is crucial in dictating the final architecture and properties of the resulting framework.

Key design principles for poly-imidazolyl ligands include:

Number and Position of Imidazole Groups: The number of imidazole groups on a central scaffold determines the potential connectivity of the ligand. For example, ligands with two imidazole groups, such as 1,4-bis(1H-imidazol-1-yl)benzene, can act as linear linkers, while ligands with three groups, like 1,3,5-tris(1H-imidazol-1-yl)benzene, can serve as trigonal nodes. nih.gov A ligand such as 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene, with six potential coordination sites, presents a high degree of connectivity, though steric hindrance is a major challenge.

Flexibility of the Ligand Backbone: The rigidity or flexibility of the organic backbone influences the final structure. Rigid backbones, like a simple benzene (B151609) ring, offer more predictable coordination geometries, while flexible linkers can adapt to different coordination environments, leading to a wider variety of structures.

The coordination modes of poly-imidazolyl ligands are diverse and play a critical role in the formation of extended networks. Common coordination modes include:

Monodentate: The imidazole ring coordinates to a single metal center through one of its nitrogen atoms.

Bidentate/Bridging: A single imidazole ring does not typically act as a chelating ligand. However, in poly-imidazolyl linkers, different imidazole groups can coordinate to different metal centers, thus bridging them to form 1D, 2D, or 3D structures.

The imidazole nitrogen atom acts as a strong σ-donor, forming stable coordination bonds with a variety of transition metals. wikipedia.org

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs is typically achieved through self-assembly processes where metal ions and organic ligands connect to form an extended network.

Solvothermal and hydrothermal methods are the most common techniques for the synthesis of MOFs. mdpi.com These methods involve heating a mixture of the metal salt, the organic ligand, and a solvent in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.

Solvothermal Synthesis: This method uses an organic solvent or a mixture of organic solvents. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the MOF.

Hydrothermal Synthesis: This technique employs water as the solvent. It is a more environmentally friendly approach and is suitable for the synthesis of a wide range of MOFs.

The choice of solvent, temperature, and reaction time are critical parameters that can significantly influence the final product's structure, crystallinity, and phase purity.

The architecture of a MOF can be finely tuned by introducing auxiliary ligands and carefully controlling the reaction conditions.

Reaction Conditions:

Temperature: Higher temperatures can lead to the formation of more thermodynamically stable phases.

pH: The pH of the reaction mixture can affect the deprotonation state of the ligands and the coordination geometry of the metal ions.

Molar Ratios of Reactants: The ratio of metal to ligand to auxiliary ligand can significantly impact the final structure.

As previously noted, there are no published examples of MOFs constructed from this compound. Therefore, this section will discuss the expected structural systematics based on analogous, less sterically hindered poly-imidazolyl ligands.

The topology of a MOF describes the underlying connectivity of its network, abstracting the specific chemical details to a simplified net of nodes and linkers. The dimensionality of the network (1D, 2D, or 3D) is a fundamental characteristic.

1D Networks: These are chain-like structures that can be formed when a difunctional ligand connects metal centers in a linear fashion. While a hexa-functional ligand like this compound is unlikely to form a simple 1D chain, steric constraints might force it to act as a bidentate linker in some cases, leading to a 1D motif.

2D Networks: These are layered structures. A trigonal ligand like 1,3,5-tris(1H-imidazol-1-yl)benzene can connect with metal ions to form 2D sheets. nih.gov It is conceivable that under specific conditions, this compound could coordinate in a planar fashion using three of its imidazole groups, leading to a 2D network.

3D Networks: These are frameworks that extend in all three dimensions. The formation of a 3D network requires the ligand to connect metal centers in a non-coplanar manner. A highly functionalized ligand like this compound has the potential to form complex 3D topologies. However, the significant steric hindrance would likely lead to a highly distorted and possibly interpenetrated framework, if a crystalline material can be formed at all.

The table below summarizes the dimensionalities and topologies observed for MOFs constructed from some analogous poly-imidazolyl ligands.

LigandMetal IonAuxiliary LigandDimensionalityTopologyReference
1,3,5-tris(1H-imidazol-1-yl)benzeneCo(II)5-amino-1,3-benzenedicarboxylate3DNot specified drugbank.com
1,3,5-tris(1H-imidazol-1-yl)benzeneZn(II)1,4-naphthalene dicarboxylic acid3DNot specified drugbank.com
3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenylZn(II)2,6-naphthalic acid3Dgwg rsc.org
3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenylCo(II)4,4′-oxidibenzoic acid3D2-fold interpenetrating rsc.org
1,4-di(1H-imidazol-4-yl)benzeneZn(II)4,4′-benzophenonedicarboxylic acid3DPorous framework rsc.org
1,4-di(1H-imidazol-4-yl)benzeneCd(II)biphenyl-2,4′,5-tricarboxylic acid3DPorous framework rsc.org

Table 1: Examples of MOFs synthesized with poly-imidazolyl ligands, showcasing the resulting dimensionality and topology.

Structural Systematics of this compound-Based MOFs

Pore Architecture and Channel System Characterization (e.g., Surface Area, Pore Volume)

The pore architecture of a MOF, including its surface area and pore volume, is critical for its potential applications. These properties are typically characterized using gas sorption analysis, most commonly with nitrogen at 77 K. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm. nih.gov The shape of the isotherm can also provide information about the nature of the porosity, with Type I isotherms being characteristic of microporous materials. mdpi.com

For MOFs derived from multitopic imidazole-based linkers, high surface areas and significant pore volumes have been reported. For example, a series of MOFs synthesized from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) with different metal ions (Cr, Cu, Al) exhibited varying surface areas and pore volumes. The TIBM-Cr MOF, for instance, showed a high surface area of 2141 m²/g and a pore volume of 2.116 cm³/g. mdpi.com The pore size distribution, often determined using non-local density functional theory (NLDFT), revealed that these materials are microporous, with pore sizes in the range of 1.0–4.0 nm for TIBM-Cr. mdpi.com The ability to tune the pore size and volume by changing the metal center highlights the versatility of these linkers in creating tailored porous materials.

Table 1: Surface Area and Pore Volume of TIBM-MOFs

MOF BET Surface Area (m²/g) Pore Volume (cm³/g)
TIBM-Al - -
TIBM-Cr 2141 2.116
TIBM-Cu - -

Data for TIBM-Al and TIBM-Cu were not explicitly provided in the search result.

Functional Applications of this compound-Derived MOFs in Research

The unique structural and chemical properties of MOFs derived from multitopic imidazole linkers make them promising candidates for a range of applications.

Gas Adsorption and Storage Properties (e.g., CO2 Capture)

The high porosity and the presence of nitrogen atoms in the imidazole rings make these MOFs particularly interesting for gas adsorption and separation, especially for CO2 capture. The nitrogen sites can act as Lewis basic sites, enhancing the affinity for CO2. Research on MOFs from the TIBM linker has demonstrated their potential for CO2 capture. The TIBM-Cu MOF showed a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, which is attributed to the open Cu metal sites. mdpi.comsemanticscholar.orgresearchgate.net This material also exhibited a high CO2/N2 selectivity of 53. mdpi.comsemanticscholar.orgresearchgate.net Similarly, a MOF constructed from 1,3,5-tris(1-imidazolyl)benzene demonstrated selective adsorption of C2H2 over C2H4 and C2H6 over CH4. rsc.org

Table 2: CO2 Adsorption Capacities of TIBM-MOFs at 1 bar and 298 K

MOF CO2 Adsorption Capacity (mmol/g) CO2/N2 Selectivity
TIBM-Cu 3.60 53
TIBM-Cr 1.6 10

Catalytic Activity in Organic Transformations

The potential for MOFs to act as catalysts stems from their high surface area, tunable pore sizes, and the presence of active metal sites. While specific catalytic applications for MOFs from this compound were not found, related imidazole-functionalized MOFs have been explored as catalyst supports. For instance, palladium clusters supported on a Schiff base–imidazole-functionalized MOF (UIO-66–SB–Im) have shown high efficiency in Suzuki coupling reactions. nih.gov The imidazole groups can play a role in stabilizing the metal nanoparticles and modulating their catalytic activity.

Sensing Capabilities for Small Molecules and Ions

The luminescence properties of some MOFs make them suitable for sensing applications. The framework can interact with specific analytes, leading to a change in the luminescent signal, such as quenching or enhancement. MOFs constructed from 1,4-di(1H-imidazol-4-yl)benzene have been shown to act as fluorescent sensors for Fe(III) ions and ketone molecules with high selectivity and sensitivity. rsc.org Another study on MOFs with multicarboxylate and 1H-imidazol-4-yl-containing ligands also reported highly efficient quenching for the detection of Fe3+ ions and acetone molecules. ksu.edu.sa These findings suggest that MOFs derived from this compound could also exhibit interesting sensing properties.

Proton Conduction Phenomena within Frameworks

Imidazole-containing MOFs have garnered significant attention for their potential as proton-conducting materials, which are crucial components of proton exchange membrane fuel cells (PEMs). The imidazole molecules can facilitate proton transport through hydrogen-bonding networks. Studies have shown that incorporating imidazole molecules into MOFs, either by encapsulation or as part of the linker, can significantly enhance proton conductivity. nih.govresearchgate.net For example, an imidazole-coordinated Fe-MOF (Im-Fe-MOF) exhibited a high proton conductivity of 1.21 × 10⁻² S cm⁻¹ at 60 °C. nih.gov Another approach involves combining MOFs with polymers to create flexible and processable proton-conducting nanofibers. nih.gov The high density of imidazole units in this compound suggests that MOFs constructed from this linker could be excellent candidates for high-performance proton conductors.

Supramolecular Assembly and Host Guest Chemistry of 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

Rational Design of Supramolecular Architectures from Poly-Imidazolyl Building Blocks

The rational design and construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs), rely heavily on the judicious selection of organic linkers or "building blocks". mdpi.com Poly-imidazolyl ligands are particularly effective in this regard due to the versatile coordination chemistry of the imidazole (B134444) moiety. mdpi.com The compound 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene represents a highly symmetrical, hexatopic building block. Its rigid benzene (B151609) core pre-organizes six imidazole groups, directing them outwards in a planar, starburst fashion. This specific geometry is foundational for creating predictable and well-defined supramolecular structures.

The design principles for using such poly-imidazolyl building blocks involve leveraging their ability to coordinate with metal ions or to interact with other organic molecules through a variety of non-covalent forces. mdpi.comnih.gov The nitrogen atoms of the imidazole rings can act as potent ligands for a wide range of metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com Furthermore, the imidazole groups possess both hydrogen bond donor (the N-H group) and acceptor (the pyridine-like nitrogen atom) sites, enabling the programmed assembly of purely organic, hydrogen-bonded frameworks. mdpi.comacs.org The extensive π-conjugated system of the entire molecule also allows for stabilization through aromatic stacking interactions. By controlling factors such as solvent, temperature, and the presence of complementary molecules or metal ions, it is possible to guide the self-assembly of this compound into specific, functional architectures. mdpi.com

Directing Influence of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the primary driving forces in the self-assembly of supramolecular structures. These interactions, though individually weak compared to covalent bonds, act cooperatively to dictate the final, thermodynamically stable architecture. wikipedia.org For a molecule like this compound, with its multiplicity of functional sites, several types of non-covalent interactions work in concert to guide its assembly into ordered superstructures.

Interaction TypeTypical Energy (kcal/mol)Key Geometric Features
Hydrogen Bond1–10Directional, short-range (1.5–2.5 Å)
π-π Stacking1–5Parallel or T-shaped orientation (3.3–3.8 Å separation)
C-H...π0.5–2.5Weakly directional, involves C-H bond and π-system
Halogen Bond1–20Highly directional, linear alignment (e.g., C-X···N)
Chalcogen Bond1-15Directional, involves S, Se, Te as electrophilic center

Aromatic π-π Stacking for Controlled Assembly

The π-π stacking interaction is another critical non-covalent force that governs the assembly of aromatic molecules. mdpi.com It arises from the attractive interaction between the electron-rich π-systems of aromatic rings. nih.gov this compound is rich in aromatic surfaces, possessing a central benzene core and six peripheral imidazole rings. These can interact with each other, leading to stacked columnar structures. Studies on simpler imidazole-based systems have shown that π-π stacked dimers can form stable and efficient electronic pathways. rsc.orgresearchgate.net The interplay between face-to-face and edge-to-face (T-shaped) stacking arrangements can be used to control the dimensionality and morphology of the final supramolecular structure. This controlled assembly is crucial for applications in materials science, where the electronic properties are highly dependent on the intermolecular arrangement of the π-systems. nih.govnih.gov

Other Weak Interactions (e.g., C-H...π, Halogen Bonding, Chalcogen Bonding)

While not present in the parent molecule, halogen and chalcogen bonding represent powerful tools for engineering crystal structures and can be introduced through chemical modification of the imidazole rings. mdpi.com A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the nitrogen atom of an imidazole. wikipedia.orgacs.orgnih.govrsc.org Similarly, chalcogen bonding involves elements like sulfur or selenium. mdpi.com The strength and directionality of these bonds can be systematically tuned by changing the halogen or chalcogen atom, providing a refined level of control over the self-assembly process. acs.orgchemrxiv.org

Formation of Discrete Supramolecular Cages, Capsules, and Extended Frameworks

The unique structural characteristics of this compound, namely its high symmetry and multiple binding sites, make it an ideal building block for the construction of both discrete and extended supramolecular architectures. researchgate.net The assembly of such building blocks can lead to the formation of three-dimensional, cavity-containing structures often referred to as supramolecular cages or capsules. rsc.orgnih.gov

These discrete cages can be formed through coordination-driven self-assembly, where metal ions act as "glue" to connect multiple hexa-imidazolylbenzene units. researchgate.netnih.gov The final geometry of the cage—for example, a tetrahedron or a cube—is dictated by the coordination preference of the metal ion and the geometry of the organic ligand. Alternatively, purely organic capsules can be formed through the cooperative action of numerous hydrogen bonds and π-π stacking interactions, creating a self-contained cavity. rsc.org

In addition to discrete structures, these building blocks can also give rise to extended frameworks, such as MOFs or hydrogen-bonded organic frameworks (HOFs). mdpi.commdpi.com In these materials, the hexa-imidazolylbenzene units are linked in a repeating pattern to form a porous, crystalline solid. The predictable nature of the non-covalent interactions allows for the design of frameworks with specific pore sizes and chemical functionalities, which is critical for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Molecular Recognition and Encapsulation Studies in Supramolecular Hosts

Supramolecular hosts, such as the cages and capsules formed from this compound, are defined by their ability to recognize and encapsulate "guest" molecules within their internal cavities. rsc.org This host-guest chemistry is central to their function and potential applications. acs.org The encapsulation of a guest is a selective process driven by a combination of factors, including size and shape complementarity between the host and guest, as well as favorable intermolecular interactions such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. nih.gov

The cavity of a host derived from hexa-imidazolylbenzene would be lined with the imidazole and benzene rings, creating a unique chemical environment. This confined space can alter the physical and chemical properties of an encapsulated guest molecule. rsc.org For instance, a guest could be protected from the external environment, or its reactivity could be modified by the catalytic sites within the host. nih.gov Studies on such systems often involve spectroscopic techniques like NMR and UV-vis to probe the binding event and determine the strength of the host-guest interaction (the binding constant). researchgate.net The ability to design hosts that can selectively bind and release specific guests is a key goal in areas like drug delivery, sensing, and chemical sequestration. acs.orgnih.gov

Advanced Materials Science Research Areas for 1,2,3,4,5,6 Hexa 1h Imidazol 1 Yl Benzene

Integration into Hybrid Organic-Inorganic Materials

The structure of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene makes it an exceptional candidate for the synthesis of hybrid organic-inorganic materials, particularly in the realm of metal-organic frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. The six imidazole (B134444) units of the title compound can act as multidentate linkers, coordinating with various metal centers.

Research on analogous, less-substituted imidazole-benzene compounds has demonstrated their efficacy in forming stable and porous MOFs. For instance, ligands such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have been successfully used to create MOFs with notable gas adsorption capabilities. mdpi.com The TIBM-Cu MOF, for example, exhibited a significant CO2 adsorption capacity. mdpi.com Similarly, 1,4-di(1H-imidazol-4-yl)benzene has been employed to construct MOFs that show promise as fluorescent sensors for metal ions and ketone molecules. rsc.org

The hexa-substituted nature of this compound offers the potential to create MOFs with higher dimensionality, connectivity, and potentially greater thermal and chemical stability compared to its di- or tri-substituted counterparts. The multiple imidazole rings provide a high density of nitrogen donor sites, enabling the formation of robust and intricate coordination networks. These resulting hybrid materials could have applications in gas storage, separation, catalysis, and chemical sensing.

Table 1: Comparison of Imidazole-Based Linkers in MOF Synthesis

Linker Name Number of Imidazole Groups Metal Centers Used Resulting MOF Properties
1,4-di(1H-imidazol-4-yl)benzene 2 Zn(II), Co(II), Ni(II), Cd(II) Fluorescent sensing, selective CO2 adsorption. rsc.org
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene 3 Cu(II), Cr(III), Al(III) High porosity, CO2/N2 selectivity. mdpi.com
1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene 3 Cu(II), Co(II) Varied structural dimensions.

Potential in Electronic Materials Development and Conductivity Studies

The electronic structure of this compound suggests its potential for use in electronic materials. The compound features a delocalized π-electron system that extends across the central benzene (B151609) ring and the six attached imidazole rings. This extensive π-conjugation is a key characteristic for materials with charge-transport capabilities.

Density functional theory (DFT) calculations performed on similar systems indicate that the delocalized π-electron density across the aromatic core and imidazole substituents could facilitate enhanced electron transport. The high nitrogen content (theoretically 35.4% by mass) also contributes to the molecule's polarizability, which is a crucial factor in electronic applications.

Studies on related metal complexes incorporating imidazole-phenanthroline ligands have shown that these materials can exhibit semi-conductor behavior. researchgate.net For example, copper complexes of both dendritic and linear phenylene imidazole phenanthroline ligands demonstrated DC electrical conductivity in the range of 10⁻¹² to 10⁻⁹ S·cm⁻¹. researchgate.net By serving as a ligand in coordination complexes, this compound could be used to assemble novel conductive materials. The ability of the six imidazole groups to coordinate with multiple metal centers could lead to the formation of conductive coordination polymers or metal-organic frameworks where charge can be transported through the network.

Table 2: Electrical Properties of Related Imidazole-Based Complexes

Compound/Complex Conductivity (S·cm⁻¹) Behavior
Dendritic Cu-DIPIP Complex 10⁻¹²–10⁻⁹ Semiconductor

DIPIP = 2-(4-(4,5-Diphenyl-2,5-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-f] mdpi.comrsc.org-phenanthroline researchgate.net

Role as Monomers or Reagents in Polymer and Macromolecule Synthesis

With six reactive imidazole groups, this compound is a highly functionalized molecule that can serve as a monomer or a cross-linking agent in the synthesis of polymers and macromolecules. Each imidazole ring presents a potential site for polymerization or further chemical modification.

This hexafunctional nature allows for the creation of highly branched or three-dimensional network polymers. For instance, it can be used in the synthesis of coordination polymers, where the imidazole nitrogen atoms coordinate to metal ions, linking the monomers into an extended network. nih.gov The resulting materials could form porous organic polymers (POPs) or covalent organic frameworks (COFs) if linked through covalent bonds, offering high surface areas and defined pore structures for applications in catalysis and adsorption.

The synthesis of polymers from imidazole-based monomers is an established field. For example, polymerization of 2-oxazoline derivatives proceeds via cationic ring-opening polymerization to produce poly(N-acylethylenimine)s. polyacs.org While the polymerization mechanism for this compound would be different, likely involving step-growth polymerization or coordination reactions, the principle of using imidazole units to build macromolecular architectures is well-founded.

Table 3: Polymer Types from Imidazole-Based Monomers

Monomer Type Polymerization Method Resulting Polymer Class Potential Application
Imidazole-based ligands Coordination with metal ions Coordination Polymers / MOFs Gas storage, catalysis. nih.gov
2-Oxazolines Cationic Ring-Opening Polymerization Poly(N-acylethylenimine)s Biomaterials. polyacs.org
Azides and Alkynes Huisgen Cycloaddition (CuAAC) 1,2,3-Triazole Polymers Functional materials. mdpi.com

Development of Novel Ionic Liquid Systems and Functionalized Cations

This compound serves as a precursor for the development of novel ionic liquids (ILs) and poly-ionic systems. Ionic liquids are salts with melting points below 100 °C, and they often consist of an organic cation and an organic or inorganic anion. Imidazolium (B1220033) salts are one of the most common classes of cations used in ILs.

Each of the six imidazole rings on the benzene core can be quaternized, typically through alkylation, to form a positively charged imidazolium cation. The complete quaternization of this compound would result in a hexa-cationic species. This poly-cationic core, when combined with suitable anions (e.g., hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethanesulfonyl)imide (TFSA⁻)), would form a unique poly-ionic liquid.

The synthesis of functionalized ionic liquids from imidazole is a common strategy to tune their physical and chemical properties, such as lipophilicity and complexing power. orientjchem.org By attaching different functional groups to the imidazole rings of the title compound before or after quaternization, a wide range of task-specific ionic liquids could be designed. These novel poly-ionic systems could find applications as catalysts, electrolytes, or specialized solvents.

Table 4: Functionalization Pathway to a Hexa-Cationic Core

Step Reagent Functional Group Added Resulting Species
Starting Material N/A Imidazole This compound
Quaternization 6 eq. of Alkyl Halide (e.g., CH₃I) Methyl (CH₃) Hexakis(3-methyl-1H-imidazol-3-ium-1-yl)benzene cation

| Anion Exchange | Anion Source (e.g., KPF₆) | Hexafluorophosphate (PF₆⁻) | A hexa-cationic ionic liquid with PF₆⁻ counter-anions. |

Table of Mentioned Compounds

Compound Name
This compound
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)
1,4-di(1H-imidazol-4-yl)benzene
1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene
2-(4-(4,5-Diphenyl-2,5-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-f] mdpi.comrsc.org-phenanthroline (DIPIP)
Poly(N-acylethylenimine)
2-oxazoline
Hexafluorophosphate (PF₆⁻)
Tetrafluoroborate (BF₄⁻)
Bis(trifluoromethanesulfonyl)imide (TFSA⁻)
Methyl Iodide (CH₃I)

Structure Function Relationships and Comparative Analysis of Imidazolyl Benzene Derivatives

Impact of Imidazole (B134444) Ring Substitution Pattern on Ligand Behavior and Coordination

The substitution pattern of imidazole rings on a benzene (B151609) core dictates the ligand's coordination geometry, flexibility, and the nuclearity of the resulting metal complexes. In 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene, the high density of nitrogen donor atoms offers the potential for multi-metallic coordination. However, the proximity of the imidazole groups to one another introduces significant steric constraints, which can prevent all potential donor sites from binding to metal centers simultaneously. This steric crowding can lead to the formation of complexes with distorted geometries or may favor the coordination of smaller metal ions.

In contrast, lower-substituted analogues such as 1,3,5-tris(1-imidazolyl)-benzene and 1,4-bis(imidazolyl)benzene present more defined and accessible coordination pockets. whiterose.ac.uk The 1,3,5-substitution pattern, for instance, provides a trigonal arrangement of donor groups, predisposing the ligand to form complexes with threefold symmetry. The more linear arrangement in 1,4-disubstituted benzenes can act as a spacer, leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. whiterose.ac.uk The flexibility of these less-substituted ligands also plays a crucial role in their coordination behavior, allowing for a wider range of coordination modes.

Steric and Electronic Effects in Poly-Imidazolyl Ligand Design

The design of poly-imidazolyl ligands is a delicate balance of steric and electronic effects. In this compound, steric hindrance is a dominant factor. The six imidazole rings in close proximity create a sterically demanding environment around the benzene core. This can hinder the approach of metal ions and influence the stability of the resulting metal complexes. The synthesis of the hexa-substituted derivative itself is challenging, with steric hindrance limiting reaction yields and often leading to incomplete substitution.

Electronically, the imidazole rings are π-rich aromatic systems. The high nitrogen content (35.4% by mass) in the hexa-substituted compound contributes to its polarizability. Density functional theory (DFT) calculations on similar systems suggest a delocalized π-electron density across the central aromatic core and the imidazole substituents, which could facilitate electron transport in its metal complexes. vulcanchem.com The electron-donating ability of the imidazole groups can also influence the redox properties of the coordinated metal center.

Comparative Studies with Lower-Substituted Analogues (e.g., Tri-, Di-Imidazolylbenzenes)

While direct comparative studies involving this compound are limited due to its challenging synthesis and handling, a comparative analysis can be extrapolated from the extensive research on di- and tri-substituted analogues.

FeatureDi-ImidazolylbenzenesTri-ImidazolylbenzenesHexa-Imidazolylbenzene (extrapolated)
Coordination Often act as bridging ligands forming coordination polymers.Can form discrete multinuclear complexes or 3D frameworks.Likely to form highly intricate, sterically hindered multi-metallic complexes.
Flexibility Generally flexible, allowing for various coordination modes.Less flexible than di-substituted but still allows for conformational adjustments.Highly rigid due to steric crowding.
Synthesis Relatively straightforward synthetic routes.More challenging synthesis than di-substituted.Very challenging synthesis with low yields due to high steric hindrance.
Solubility Generally soluble in common organic solvents.Solubility can be an issue, often requiring polar aprotic solvents.Expected to have poor solubility in common organic solvents. vulcanchem.com

The thermal stability of analogous imidazole-containing compounds is generally high, with decomposition often occurring above 300°C, suggesting that this compound would also exhibit good thermal stability. vulcanchem.com

Advanced Methodologies for Probing Structure-Function Correlation

A deeper understanding of the structure-function relationship in poly-imidazolyl-benzene ligands necessitates the use of advanced analytical and computational techniques.

Experimental Techniques:

Single-Crystal X-ray Diffraction: This remains the most powerful tool for unambiguously determining the solid-state structure of these ligands and their metal complexes, providing precise information on bond lengths, bond angles, and coordination geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HMQC, HMBC), can elucidate the connectivity and conformation of these molecules in solution.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for assessing the thermal stability of the ligands and their coordination polymers. vulcanchem.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are invaluable for predicting molecular geometries, electronic structures, and spectroscopic properties. vulcanchem.com They can provide insights into the nature of metal-ligand bonding and help to rationalize experimental observations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of these ligands and their complexes, providing information on their conformational flexibility and interactions with solvent molecules.

By combining these advanced experimental and computational methodologies, a comprehensive picture of the structure-function correlations in the family of imidazolyl-benzene derivatives can be achieved, paving the way for the rational design of new functional materials.

Emerging Research Frontiers and Future Prospects

Exploration of Multifunctional Materials Based on 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

The high density of nitrogen donor atoms in this compound makes it an exceptional building block, or ligand, for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are renowned for their crystallinity, tunable porosity, and structural versatility. mdpi.com By coordinating with various metal ions, Hexa(1H-imidazol-1-yl)benzene can form extended, multidimensional networks with tailored properties.

Researchers are investigating the use of simpler, related ligands like 1,4-bis(1H-imidazol-1-yl)benzene (BIMB) and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) to create MOFs with applications in gas adsorption and separation. mdpi.comnih.gov For instance, MOFs synthesized from TIBM and metal precursors like copper, chromium, and aluminum have demonstrated significant carbon dioxide uptake. mdpi.com The TIBM-Cu MOF, in particular, showed a high CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, attributed to its high porosity and open metal sites. mdpi.com

The exploration of Hexa(1H-imidazol-1-yl)benzene in this context is anticipated to yield MOFs with even greater complexity and functionality. The six imidazole (B134444) units offer numerous coordination sites, potentially leading to frameworks with unprecedented topologies and enhanced properties for applications in catalysis, luminescence, and selective sensing. mdpi.comresearchgate.netrsc.org

Table 1: Comparison of CO2 Adsorption in MOFs Based on Imidazolyl-Benzene Linkers This table is generated based on available data for related compounds to illustrate the potential of the target compound.

Linker Metal Ion CO2 Adsorption Capacity (mmol/g) CO2/N2 Selectivity
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) Cu(II) 3.60 53
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) Al(III) 2.10 35
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) Cr(III) 1.60 10

Integration into Nanoscale Devices and Advanced Architectures

The electronic characteristics of this compound are a key area of emerging research. Theoretical calculations on analogous systems suggest a delocalized π-electron density across the central benzene (B151609) ring and the imidazole substituents, which could facilitate electron transport. vulcanchem.com This property makes the molecule a candidate for use in organic electronics. Its high nitrogen content (35.4% by mass) also contributes to its polarizability, which is a crucial factor for applications in electronic devices. vulcanchem.com

The integration of this compound into nanoscale devices could take several forms:

Molecular Wires: The planar structure and potential for π-π stacking interactions could allow for its use as a component in molecular-scale wires or conductors. acs.org

Sensing Layers: MOFs derived from Hexa(1H-imidazol-1-yl)benzene could be deposited as thin films on sensor platforms. The porous structure would allow for the selective adsorption of analytes, leading to a detectable change in optical or electronic properties. MOFs based on similar ligands have already been shown to act as fluorescent sensors for metal ions and ketone molecules. rsc.org

Dielectric Materials: The high polarizability could be exploited in the development of high-k dielectric materials for use in capacitors and transistors, enabling further miniaturization of electronic components.

Challenges remain in controlling the orientation and assembly of these molecules on surfaces, which is critical for fabricating functional devices. Research is focused on developing deposition techniques that allow for the precise arrangement of these complex molecules into well-ordered, thin-film architectures.

Development of Sustainable Synthesis and Application Methodologies

While the potential applications of this compound are vast, its practical use is contingent on the development of efficient and sustainable synthesis methods. Currently, no explicit synthesis protocol is available in public literature for the hexa-substituted derivative. vulcanchem.com Plausible routes are extrapolated from the synthesis of less-substituted analogues. vulcanchem.com

A likely pathway involves a multi-step process starting from benzene, first creating hexabromobenzene (B166198), followed by a series of palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) with imidazole. vulcanchem.com However, this approach faces significant challenges, including steric hindrance from the bulky imidazole groups, which limits reaction yields, and the need for rigorous purification methods to separate byproducts. vulcanchem.com

Future research is focused on developing greener and more sustainable synthetic strategies. These include:

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to enhance reaction rates and improve yields for the synthesis of other imidazole-based compounds, often under milder conditions and in shorter timeframes. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry technique that can accelerate organic reactions, leading to higher yields and purity of imidazole derivatives. nih.gov

Catalyst Development: The use of novel, highly efficient, and recyclable catalysts, such as acidic ionic liquids, is being explored to make the synthesis more environmentally friendly and economical. semanticscholar.org

Table 2: Potential Synthesis Pathway and Associated Challenges

Step Reaction Type Key Reagents Major Challenges Potential Sustainable Alternative
1 Radical Bromination Benzene, Bromine Use of hazardous bromine Alternative halogenation methods
2 Buchwald-Hartwig Amination Hexabromobenzene, Imidazole, Palladium catalyst Steric hindrance, low yields, byproduct formation, expensive catalyst Development of more active catalysts, flow chemistry for better control

Interdisciplinary Research with Theoretical and Experimental Approaches

A synergistic approach combining theoretical calculations and experimental validation is crucial for unlocking the full potential of this compound. Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting the molecule's properties before synthesis is even attempted. nih.govrsc.org

This interdisciplinary approach allows researchers to:

Predict Molecular Properties: DFT calculations can be used to model the electronic structure, optical properties (like UV-Vis absorption spectra), and thermal stability of the molecule and its derivatives. vulcanchem.comnih.gov

Guide Synthesis: Theoretical studies can help identify the most promising molecular structures for specific applications, guiding synthetic chemists to focus their efforts on the most viable targets.

Interpret Experimental Data: Computational results provide a framework for understanding and interpreting experimental findings from techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. rsc.org

For example, in the study of related imidazole compounds, DFT has been used to successfully correlate calculated IR spectra and optical band gaps with experimental measurements, providing a deeper understanding of the material's behavior. nih.govmdpi.com This integrated approach accelerates the design-synthesis-characterization cycle, making the discovery and optimization of new materials more efficient.

Table 3: Complementary Theoretical and Experimental Techniques

Research Goal Theoretical Method Experimental Technique
Structural Confirmation Geometry Optimization (DFT) Single-Crystal X-ray Diffraction, NMR
Electronic Properties Frontier Molecular Orbital (FMO) Analysis UV-Vis Spectroscopy, Cyclic Voltammetry
Vibrational Analysis Frequency Calculations (DFT) FT-IR, Raman Spectroscopy

Artificial Intelligence and Machine Learning in Poly-Imidazolyl Chemistry Discovery

In the context of this compound and related chemistries, AI and ML can be applied to:

Predictive Synthesis: AI algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes, identify optimal reaction conditions, and even suggest novel pathways to target molecules. nih.gov This can help overcome the synthetic challenges associated with highly substituted benzene rings. technologynetworks.com

Generative Chemistry: ML models, including generative adversarial networks (GANs) and transformers, can design new molecules with desired properties from the ground up. optibrium.com This could lead to the discovery of new imidazolyl-based ligands with enhanced performance for specific applications.

Property Prediction: By learning from the known properties of existing compounds, ML models can rapidly predict the electronic, optical, and physical properties of hypothetical molecules, allowing for high-throughput virtual screening of candidate materials. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where a hexa-substituted benzene precursor (e.g., hexabromobenzene) reacts with imidazole under basic conditions. Key parameters include:

  • Catalysts : Copper iodide (CuI) enhances reactivity, as seen in analogous imidazole syntheses .
  • Solvents : High-boiling solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to sustain elevated temperatures (e.g., 140°C) .
  • Bases : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes byproducts like HBr .
  • Purification : Column chromatography or recrystallization ensures product purity .
    • Data Table :
ParameterTypical Range
Temperature120–140°C
Reaction Time48–72 hours
Catalyst Loading5–10 mol% CuI
BaseK₂CO₃ or Et₃N

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns and symmetry. For example, aromatic proton signals in the benzene core and imidazole protons should align with predicted splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 528.2) .
  • Elemental Analysis : Validates stoichiometry (C, H, N percentages) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels each. For example:

  • Factors :
  • Temperature (120°C vs. 140°C)
  • Catalyst (5 mol% vs. 10 mol% CuI)
  • Solvent (DMF vs. DMSO)
  • Response Variables : Yield, purity, reaction time.
  • Analysis : ANOVA identifies significant interactions. For instance, DMSO at 140°C with 10 mol% CuI may maximize yield .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Contradiction Example : A missing imidazole proton signal in ¹H NMR suggests deuteration or paramagnetic impurities.
  • Solutions :
  • Repeat synthesis with rigorous drying of solvents.
  • Use alternative techniques like FT-IR to confirm functional groups.
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the challenges in achieving regioselectivity during synthesis?

  • Methodological Answer : Steric hindrance from six imidazole groups complicates substitution. Strategies include:

  • Stepwise Synthesis : Introduce imidazole groups sequentially using protecting groups (e.g., tert-butoxycarbonyl) to control reactivity .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side products .

Application-Oriented Questions

Q. What potential applications exist in materials science for this compound?

  • Methodological Answer :

  • Electrochromic Polymers : Analogous benzimidazole derivatives exhibit redox-active behavior, suitable for smart windows .
  • Coordination Polymers : The six imidazole groups can bind metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage .
    • Data Table :
ApplicationKey PropertyReference
ElectrochromicsRedox activity
Metal-Organic FrameworksMultidentate ligand

Q. How can AI-driven simulations enhance the study of this compound’s properties?

  • Methodological Answer :

  • COMSOL Multiphysics : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Machine Learning : Trains on existing imidazole derivatives to forecast solubility or toxicity .

Methodological Challenges

Q. What strategies improve scalability from lab to pilot-scale synthesis?

  • Methodological Answer :

  • Process Control : Use flow reactors to manage exothermic reactions.
  • Separation Technologies : Membrane filtration isolates the product from byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.